(1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanol

Physicochemical profiling Medicinal chemistry Lead optimization

Common Pain: Substituting this scaffold with des-methyl or regioisomeric analogs alters hinge-binding, lipophilicity, and conjugation reactivity, compromising SAR continuity. Solution: (1,2-Dimethyl-1H-benzo[d]imidazol-6-yl)methanol delivers exact 1,2-dimethyl-6-CH2OH topology: • Preserves N1-C2 H-bond motif for ATP-competitive kinase binding. • C6 -OH enables site-selective ester/carbamate/oxidation without side reactions at N1/C2. • cLogP +1.0 over des-methyl analog, aiding ADME optimization. • NLT 98% purity, ISO-certified, eases regulatory starting material qualification. Given supplier discontinuations, secure inventory early.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 1038387-94-8
Cat. No. B3345337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanol
CAS1038387-94-8
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C)C=C(C=C2)CO
InChIInChI=1S/C10H12N2O/c1-7-11-9-4-3-8(6-13)5-10(9)12(7)2/h3-5,13H,6H2,1-2H3
InChIKeyKTAKEFLDQMBCPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural and Sourcing Profile


(1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanol (CAS 1038387-94-8) is a small-molecule benzimidazole derivative featuring methyl substituents at the N1 and C2 positions and a primary alcohol (-CH₂OH) at the C6 position of the fused heterocyclic core . It has a molecular formula of C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol . The compound is primarily supplied as a versatile synthetic building block or scaffold for medicinal chemistry and kinase inhibitor programs, rather than as a finished active pharmaceutical ingredient . Vendor listings indicate typical commercial purity of ≥95%, though at least one major supplier has discontinued the product line, warranting careful supply-chain verification during procurement .

Workflow Medicinal chemistry building block for kinase inhibitor SAR programs
Core motif 1,2-Dimethyl-6-CH₂OH benzimidazole scaffold with conjugatable handle
Procurement note Typical purity ≥95%; verify supplier inventory (one major vendor discontinued)

Why Generic Substitution Fails in SAR Programs


The precise 1,2-dimethyl-6-hydroxymethyl substitution pattern of this compound cannot be replicated by closely related benzimidazole methanol analogs lacking the full substitution profile. In structure-activity relationship (SAR) and lead-optimization campaigns, the simultaneous presence of N1-methyl and C2-methyl groups modulates both the electron density of the imidazole ring and the steric environment around the critical 6-hydroxymethyl handle, directly influencing downstream coupling efficiency, target binding orientation, and metabolic stability . Replacing this scaffold with a simpler 2-(hydroxymethyl)benzimidazole or a mono-methyl variant alters the hydrogen-bond donor/acceptor count and lipophilicity (cLogP) in ways that can derail a carefully optimized SAR series. The evidence items below quantify exactly where these structural differences produce measurable property gaps.

Methyl pattern mismatch
Omitting N1-methyl or C2-methyl alters ring electronics and sterics, shifting coupling efficiency, target binding orientation, and metabolic stability.
C2 vs. C6 alcohol regiochemistry
A C2-hydroxymethyl analog projects steric bulk into the kinase hinge region, disrupting the N1–C2 hydrogen-bonding motif; may not recapitulate desired binding modes.
Purity and certification gaps
Lower-purity research-grade analogs without ISO documentation increase in-house re-purification burden and may complicate CMC documentation.

Quantitative Differentiation vs. Closest Analogs


Molecular Weight and Lipophilicity Shift

The target compound (C₁₀H₁₂N₂O, MW 176.22) exhibits a +14.03 Da mass increment over the 2-methyl-1H-benzimidazole-6-methanol analog (CAS 106429-52-1, C₉H₁₀N₂O, MW 162.19) and a +28.06 Da increment over the fully des-methyl 2-(hydroxymethyl)benzimidazole (CAS 4856-97-7, C₈H₈N₂O, MW 148.16) . This mass gain corresponds to one and two additional methyl groups, respectively, which increases calculated lipophilicity (estimated ΔcLogP ≈ +0.5 per methyl) and alters passive membrane permeability predictions in lead optimization .

MW & lipophilicity shift
Class-level inference
ΔMW +14.03 and +28.06 Da; estimated ΔcLogP ≈ +0.5 and +1.0
Physicochemical consistency for SAR series
Estimated lipophilicity shifts based on fragment increments
Physicochemical profiling Medicinal chemistry Lead optimization

Hydrogen-Bond Donor and Conjugation Potential

The target compound possesses one hydrogen-bond donor (the primary alcohol -OH) and three hydrogen-bond acceptors (two imidazole N atoms and the alcohol O), compared to zero donors and two acceptors for the non-hydroxymethyl analog 1,2-dimethylbenzimidazole (CAS 2876-08-6) . The presence of the 6-CH₂OH group provides a synthetic handle for esterification, carbamate formation, or oxidation to the aldehyde/carboxylic acid, enabling late-stage diversification that is impossible with 1,2-dimethylbenzimidazole alone . 1,2-Dimethylbenzimidazole has reported antiparasitic activity (IC₅₀ = 0.089 µM against G. duodenalis) but lacks the reactive handle needed for prodrug or bioconjugate strategies .

H-bond donor & conjugation
Class-level inference
+1 H-bond donor; reactive alcohol handle absent in non-hydroxymethyl analog
Enables conjugation; essential for PROTAC or probe synthesis
Structural analysis; derivatization potential confirmed by functional group
Fragment-based drug design Conjugation chemistry Scaffold diversification

C6 vs. C2 Alcohol Regiochemistry

The target compound places the hydroxymethyl group at the C6 position of the benzimidazole benzene ring, whereas 2-(hydroxymethyl)benzimidazole (CAS 4856-97-7) bears the alcohol at the C2 position of the imidazole ring . This regiochemical difference has significant implications: the C6 position projects substituents into a region of the ATP-binding pocket in kinase inhibitors that is more tolerant of steric bulk, while C2 substituents often clash with the hinge-binding motif [1]. The C6 alcohol also leaves the imidazole NH (or N1-methyl) free for critical hinge hydrogen-bonding interactions, whereas C2 functionalization can disrupt this pharmacophore [1]. Additionally, the melting point of the C2-alcohol comparator is reported as 171–175°C, while precise melting point data for the target compound are not publicly available from non-prohibited sources .

C6 vs. C2 regiochemistry
Class-level inference
C6 substitution preserves hinge-binding motif; C2 alcohol projects steric bulk
Regiochemistry critical for kinase inhibitor binding mode
Based on kinase pharmacophore models; melting point data limited
Regioselective synthesis Kinase inhibitor scaffolds Benzimidazole functionalization

Purity Specification and ISO Certification

Commercial suppliers list the target compound at ≥98% purity (NLT 98%) with ISO-certified quality systems, which is a critical differentiator for pharmaceutical development compared to lesser-characterized benzimidazole methanol analogs . While numerous 6-methanol analogs are available only at 95% or 97% purity from research-grade vendors, the 98%+ specification with ISO certification reduces the burden of in-house re-purification and simplifies quality documentation for IND-enabling studies . The compound is described as a molecular building block suitable for global pharmaceutical R&D and quality control applications .

Purity & ISO certification
Supporting evidence
NLT 98% with ISO certification vs. 95–97% typical research grade
Reduces re-purification; simplifies CMC documentation
Vendor specification comparison; batch verification advised
GMP starting materials Quality control Pharmaceutical intermediate sourcing

Absence of Comparative Bioactivity Data

A systematic search of primary research literature, patents, and authoritative databases (excluding prohibited vendor sources) did not identify published head-to-head comparative biological activity data (IC₅₀, Kd, MIC, etc.) for (1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanol versus its closest structural analogs [1]. Claims of cytotoxicity (e.g., IC₅₀ 4.98–14.65 µM in MDA-MB-231 cells) appear exclusively on vendor summary pages that fall within the excluded source list and could not be independently verified against the primary literature . Consequently, all differentiation evidence above is classified as Class-Level Inference or Supporting Evidence. Scientific procurement decisions must weigh the verified structural and physicochemical differentiation against this absence of direct comparative bioactivity data.

Comparative bioactivity gap
Supporting evidence
No verified head-to-head bioactivity data in non-excluded primary sources
Higher procurement uncertainty; plan in-house profiling
Literature search May 2026; vendor-derived IC₅₀ not independently confirmed
Data transparency Procurement risk assessment Evidence gap analysis

Recommended Procurement Scenarios


Kinase Inhibitor Lead Optimization

In kinase drug discovery programs where the benzimidazole core serves as the ATP-competitive hinge binder, the 1,2-dimethyl-6-hydroxymethyl substitution pattern preserves the critical N1–C2 hydrogen-bonding motif while providing a C6 alcohol handle for solubility-modulating or targeting-ligand appendages. This regiospecific substitution cannot be replicated by C2-hydroxymethyl analogs (e.g., CAS 4856-97-7), which project steric bulk directly into the hinge region [1]. Procurement of this specific scaffold ensures SAR continuity when the N1-methyl group has been optimized for selectivity against kinase panel screening [1].

PROTAC or Bioconjugate Synthesis

The presence of a primary alcohol at the 6-position—absent in 1,2-dimethylbenzimidazole (CAS 2876-08-6)—enables esterification, carbamate formation, or oxidation to an aldehyde/carboxylic acid for linker attachment in PROTAC design, fluorescent probe construction, or solid-support immobilization . The 1,2-dimethyl substitution simultaneously caps both the N1 and C2 positions, preventing unwanted side reactions at these sites during conjugation chemistry .

ISO-Certified Process Chemistry

For CMC documentation and IND-enabling studies, the NLT 98% purity specification with ISO certification provides a documented quality baseline that generic 95–97% purity research chemicals cannot match . This reduces the burden of in-house re-purification and simplifies impurity profiling for regulatory starting material designation. However, given the discontinued status of this product at certain suppliers, procurement teams should verify current inventory and consider alternative sourcing or custom synthesis arrangements .

Physicochemical Property Screening

When an SAR series requires systematic exploration of lipophilicity, the dimethyl pattern of this compound provides a +1.0 estimated cLogP increment relative to des-methyl 2-(hydroxymethyl)benzimidazole, enabling the medicinal chemistry team to probe the lipophilicity-activity-toxicity relationship without altering the core benzimidazole scaffold . This discrete cLogP step is valuable for fine-tuning ADME properties while maintaining the core pharmacophore .

Application
Selection Property
Validation Focus
Kinase Inhibitor Lead Optimization
Regiospecific 6-hydroxymethyl substitution
Hinge-binding motif preservation; steric compatibility with ATP pocket
PROTAC or Bioconjugate Synthesis
Conjugatable 6-CH₂OH handle; N1,C2-methyl protection
Chemoselective linker attachment without imidazole interference
ISO-Certified Process Chemistry
ISO-certified quality system with high purity specification
Reduced re-purification; CMC documentation readiness (verify inventory)
Physicochemical Property Screening
Dimethyl pattern for controlled lipophilicity modulation
Lipophilicity-activity relationship within a benzimidazole series
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